Product packaging for N-hydroxy-4-oxopentanamide(Cat. No.:CAS No. 114983-43-6)

N-hydroxy-4-oxopentanamide

Cat. No.: B055467
CAS No.: 114983-43-6
M. Wt: 131.13 g/mol
InChI Key: BBBJZDFCWMSCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-4-oxopentanamide is a chemical compound of interest in biochemical and pharmacological research. While direct studies on this molecule are limited, its close structural analog, N-Hydroxy-4-phosphonobutanamide, has been identified as a compound that interacts with triosephosphate isomerase in humans . Triosephosphate isomerase is a crucial, highly efficient metabolic enzyme responsible for the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P) in the glycolytic and gluconeogenic pathways . This interaction suggests that the this compound scaffold may serve as a valuable precursor or pharmacophore in the development of enzyme inhibitors or probes for metabolic pathways. The compound features a hydroxamic acid moiety (N-hydroxy) adjacent to a carbonyl group, a structure often associated with metal chelation and enzyme inhibition. This makes it a potential building block for synthesizing more complex molecules for investigating metabolic enzymes or for use in medicinal chemistry programs. The oxopentanamide backbone also provides a versatile handle for further chemical modifications and derivatization, allowing researchers to explore structure-activity relationships. Disclaimer: This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for informational purposes and is based on structural analogs; researchers should conduct their own characterization to confirm the properties of this compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B055467 N-hydroxy-4-oxopentanamide CAS No. 114983-43-6

Properties

CAS No.

114983-43-6

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

N-hydroxy-4-oxopentanamide

InChI

InChI=1S/C5H9NO3/c1-4(7)2-3-5(8)6-9/h9H,2-3H2,1H3,(H,6,8)

InChI Key

BBBJZDFCWMSCLS-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)NO

Canonical SMILES

CC(=O)CCC(=O)NO

Synonyms

Levulinohydroxamic acid (6CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxy 4 Oxopentanamide Derivatives

Development of De Novo Synthetic Routes for N-Hydroxy-4-Oxopentanamide

The de novo synthesis of this compound can be approached by forming the core structure from simpler, readily available starting materials. A primary strategy involves the preparation of 4-oxopentanoic acid (levulinic acid) or its activated derivatives, followed by reaction with hydroxylamine (B1172632).

A common and direct method for the synthesis of hydroxamic acids is the acylation of hydroxylamine with a carboxylic acid derivative. Current time information in Bangalore, IN. In the context of this compound, this can be achieved by first activating levulinic acid. Activation can be accomplished using various reagents such as thionyl chloride to form the acyl chloride, or by using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net The activated intermediate is then reacted with hydroxylamine, typically in the form of hydroxylamine hydrochloride with a base, to yield the desired this compound.

Alternatively, the corresponding ester of levulinic acid, such as methyl or ethyl levulinate, can be subjected to nucleophilic attack by hydroxylamine. nih.gov This reaction is often carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The general reaction is depicted below:

Starting Material Reagent Product
Levulinic acid1. Activating agent (e.g., SOCl₂, CDI) 2. NH₂OH·HCl, BaseThis compound
Methyl levulinateNH₂OH, Base (e.g., KOH)This compound

Another synthetic approach could involve the oxidation of a suitable precursor. For instance, the corresponding amide, 4-oxopentanamide (B1628272), could potentially be converted to this compound through enzymatic or chemical oxidation, although this is a less common route for primary hydroxamic acids. nih.gov

Strategies for Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses three key sites for chemical modification: the N-hydroxy moiety, the 4-oxo group, and the pentanamide (B147674) chain. Strategic functionalization at these positions allows for the generation of a diverse library of analogues.

The N-hydroxy group of the hydroxamic acid is a versatile handle for derivatization. Common modifications include O-alkylation and O-acylation.

O-Alkylation: The oxygen of the N-hydroxy group can be alkylated using various alkyl halides in the presence of a base. To avoid potential N-alkylation, protection of the amide nitrogen may be necessary in some cases. O-benzylhydroxamates, for example, can be prepared and subsequently deprotected via catalytic hydrogenation. nih.gov

O-Acylation: Acylation of the N-hydroxy group can be achieved using acyl chlorides or anhydrides. These derivatives can serve as prodrugs or intermediates for further transformations.

Protection: The N-hydroxy group can be protected with various protecting groups to allow for selective reactions at other parts of the molecule. Common protecting groups for hydroxamic acids include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and the tetrahydropyranyl (THP) group. nih.govnih.gov Deprotection strategies are well-established for these groups. nih.gov

ModificationReagent ExampleResulting Functional Group
O-AlkylationBenzyl bromide, BaseO-Benzyl ether
O-AcylationAcetyl chloride, BaseO-Acetyl ester
SilylationTBDMS-Cl, ImidazoleO-Silyl ether

The ketone at the 4-position is a prime site for a variety of chemical transformations, leading to a range of derivatives.

Reduction: The 4-oxo group can be selectively reduced to a hydroxyl group to furnish N,4-dihydroxy-pentanamide. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent is crucial to avoid the reduction of the hydroxamic acid moiety. researchgate.net

Reductive Amination: The ketone can undergo reductive amination with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to introduce an amino group at the 4-position.

Wittig Reaction: The Wittig reaction can be employed to convert the 4-oxo group into an alkene, allowing for the introduction of various substituted vinyl groups.

Acetal (B89532) Formation: Protection of the ketone as an acetal (e.g., using ethylene (B1197577) glycol) can be performed to prevent its reaction during transformations at other sites of the molecule. syntheticpages.org

The pentanamide chain offers further opportunities for derivatization, although reactions on the carbon backbone are generally less facile than at the functional groups.

α-Functionalization: The carbons alpha to the carbonyl groups (at C-3 and C-5) can potentially be functionalized. For example, enolate formation at the C-3 position followed by reaction with an electrophile could introduce substituents. However, achieving selectivity between the C-3 and C-5 positions can be challenging.

Substituent Effects: The introduction of substituents on the pentanamide chain can influence the electronic properties and reactivity of the entire molecule. youtube.comlibretexts.org Electron-withdrawing groups can increase the acidity of the N-hydroxy proton, while bulky substituents can introduce steric hindrance affecting the accessibility of the reactive sites.

Chemo- and Regioselective Synthesis of this compound Analogues

Achieving chemo- and regioselectivity is paramount when synthesizing analogues of a multifunctional molecule like this compound.

Chemoselectivity: A key challenge is the selective transformation of one functional group in the presence of others. For instance, the selective reduction of the 4-oxo group without affecting the hydroxamic acid can be achieved using mild reducing agents like NaBH₄, as it is less reactive towards the amide-like hydroxamic acid functionality compared to more powerful reagents like lithium aluminum hydride (LiAlH₄). researchgate.net

Regioselectivity: In cases where multiple similar reactive sites exist, regioselective synthesis becomes important. For example, in the synthesis of substituted cyclic hydroxamic acids from keto acids, the cyclocondensation can be highly regioselective. researchgate.net While this compound is acyclic, the principles of controlling reactivity at specific positions can be applied to its derivatives. Rhodium-catalyzed additions to alkynes have also been shown to be highly chemo- and regioselective in the synthesis of γ,δ-unsaturated ketones, a strategy that could be adapted for creating precursors to this compound analogues. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of Oxopentanamide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of amides and hydroxamic acids to reduce environmental impact. rsc.orgresearchgate.net

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric amounts is a cornerstone of green chemistry. For amide bond formation, various catalytic methods are being developed to replace traditional coupling agents that generate significant waste. ucl.ac.uk

Biocatalysis: Enzymes such as lipases and amidases are being explored for the synthesis of hydroxamic acids. researchgate.net These biocatalytic methods often proceed under mild conditions (neutral pH, room temperature) and can exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov For example, Candida antarctica lipase (B570770) B has been used for the efficient synthesis of various amides in green solvents. nih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is another key aspect of green chemistry. vanderbilt.edu Enzymatic synthesis of amides has been successfully demonstrated in green solvents like cyclopentyl methyl ether. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Direct amidation or enzymatic approaches generally have a higher atom economy than methods relying on stoichiometric activating agents.

Biological and Biochemical Investigations of N Hydroxy 4 Oxopentanamide Analogues

Enzymatic Modulation and Inhibition Studies

Research on Mitochondrial Complex I Modulators

Analogues of N-hydroxy-4-oxopentanamide have been investigated as potential neuroprotective agents for Alzheimer's disease, with a key mechanism of action being the modulation of mitochondrial complex I. nih.gov A prominent lead compound, 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide (ZCM-I-1), and its analogues have been central to this research. nih.govacs.org

Mechanistic studies have revealed that these compounds target the flavin mononucleotide (FMN) binding site of mitochondrial complex I. nih.govacs.org This interaction is significant because complex I is a major component of the mitochondrial electron transport chain and a primary source of reactive oxygen species (ROS). By modulating complex I, these analogues can ameliorate oxidative stress, a key pathological feature of Alzheimer's disease. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features crucial for this neuroprotective activity. The presence of a hydroxyl group at the 4-position of the phenyl ring and an alkoxy group on the indole (B1671886) ring were found to be important for the observed effects. nih.govacs.org Interestingly, substituting the 4-hydroxyl group with a fluorine atom retained the neuroprotective activity. nih.gov Furthermore, modifications to the central β-keto moiety, such as reduction to a β-hydroxyl group, led to an increase in potency, suggesting avenues for future optimization. nih.gov

The neuroprotective potencies of several analogues were evaluated in a cellular model of Alzheimer's disease (MC65 cells), which conditionally expresses the C-terminal fragment of the amyloid precursor protein (C99) and exhibits amyloid-β (Aβ) aggregation and oxidative stress. nih.gov

Table 1: Neuroprotective Activity of this compound Analogues in MC65 Cells

Compound Modification Neuroprotective Potency (EC50, nM)
ZCM-I-1 Parent Compound 32.6 ± 1.3
ZCM-I-2 Parent Compound 29.0 ± 0.7
Analogue 21 β-ketone converted to a diazirine Slightly less potent than ZCM-I-1
Analogue 23 Lacks the 4-OH substituent Diminished neuroprotective activity

Data sourced from Saathoff et al., 2021. nih.gov

Docking studies supported the experimental findings, indicating that the phenol (B47542) end of the molecules engages in polar interactions, while the indole end is involved in hydrophobic interactions within the FMN binding site of mitochondrial complex I. nih.govacs.org

Exploration of PIM/HDAC Dual-Target Inhibitors

The development of dual-target inhibitors, which can modulate multiple pathological pathways simultaneously, is a growing area of interest in drug discovery. The combination of inhibitors for Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Histone Deacetylases (HDACs) is a promising strategy in cancer therapy. researchgate.netbohrium.com

While direct research on this compound analogues as PIM/HDAC dual inhibitors is not extensively documented, the core chemical features of this scaffold are highly relevant. The N-hydroxy-amide group is a classic zinc-binding group (ZBG) found in many potent HDAC inhibitors. researchgate.nettandfonline.com This structural motif is crucial for chelating the zinc ion in the active site of HDAC enzymes, leading to their inhibition.

Research into other chemical scaffolds has demonstrated the feasibility of creating PIM/HDAC dual inhibitors by linking a PIM kinase-targeting moiety to an HDAC-inhibiting fragment, often a hydroxamic acid. researchgate.netbohrium.com For instance, a series of dual PIM-1/HDAC inhibitors utilized a 3-cyanopyridine (B1664610) as the PIM-1 recognition element connected via a linker to a hydroxamic acid group to inhibit HDACs. researchgate.netbohrium.com

Table 2: Examples of Hydroxamic Acid-Based PIM/HDAC Dual Inhibitors

Compound PIM-1 Inhibition (IC50, nM) HDAC1 Inhibition (nM) HDAC6 Inhibition (nM)
4d 343.87 ± 16.6 Potent Potent
4f Potent 30.09 ± 1.4 30.29 ± 1.7
4g Potent 45.01 ± 2.1 19.78 ± 1.1

Data represents findings on cyanopyridine-based hydroxamic acids, not direct this compound analogues. Sourced from Abushanab et al., 2022. researchgate.netbohrium.com

The structural similarity of the this compound core to these hydroxamic acid-based inhibitors suggests its potential as a foundational element for designing novel PIM/HDAC dual-target agents. Further research would be required to explore this specific application.

Studies on Alpha-Glucosidase and PTP1B Enzyme Activity Modulation

The inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) are two important therapeutic strategies for managing type 2 diabetes. nih.gov While direct studies on this compound analogues are limited, research on structurally related amide and hydroxamic acid derivatives provides valuable insights into their potential as inhibitors of these enzymes.

N-cinnamoyl and hydroxycinnamoyl amides have been shown to inhibit yeast α-glucosidase, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net The inhibitory activity is influenced by the nature of the amino acid or dipeptide amide residue and the substitution pattern on the aromatic ring. researchgate.net This indicates that the amide linkage, a key feature of this compound, is compatible with α-glucosidase inhibition.

Similarly, various amide-containing heterocyclic compounds have been identified as potent α-glucosidase inhibitors. mdpi.com For example, certain benzimidazolium salts bearing an amide functionality have demonstrated significantly higher inhibitory potential than acarbose. mdpi.com

In the context of PTP1B, butyrolactone derivatives, which share some structural similarities with the pentanamide (B147674) core, have been identified as inhibitors. mdpi.com Furthermore, the development of dual inhibitors for both α-glucosidase and PTP1B is an active area of research, with some studies exploring scaffolds that could potentially be adapted to the this compound framework. nih.gov For instance, some natural products and their derivatives have shown dual inhibitory activity. mdpi.comresearchgate.net

Investigation of Other Specific Enzymatic Targets (e.g., β-Ketoacyl-acyl Carrier Protein Synthase III)

β-Ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of new antibiotics. nih.govresearchgate.net This enzyme catalyzes the initial condensation step in fatty acid biosynthesis. researchgate.netnih.gov

While there is significant interest in discovering novel inhibitors of FabH, research directly linking this compound analogues to the inhibition of this enzyme is not prominent in the literature. nih.gov A Ph.D. thesis from 2002 reported on the discovery of novel inhibitors of β-ketoacyl-acyl carrier protein synthase III, but specific structures related to this compound were not detailed in publicly accessible documents. mdpi.com The established inhibitors of FabH, such as thiolactomycin (B1682310) and cerulenin, have different chemical structures. nih.gov

Given the lack of specific studies, the potential for this compound analogues to act as inhibitors of β-ketoacyl-acyl carrier protein synthase III remains an open area for future investigation.

Molecular Mechanisms of Biological Action

Disruption of Pathological Protein Aggregation and Oligomerization Processes

In addition to their enzymatic modulation, this compound analogues have been investigated for their ability to interfere with the pathological aggregation of proteins, a hallmark of many neurodegenerative diseases.

Specifically, in the context of Alzheimer's disease, a lead hybrid compound, 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide, demonstrated a moderate ability to inhibit the production of amyloid-β (Aβ) oligomers in MC65 cells. researchgate.netacs.org Aβ oligomers are considered to be the primary neurotoxic species in Alzheimer's disease. acs.org However, it was noted that this particular compound did not significantly inhibit the fibrillization of Aβ42 in Thioflavin T assays. acs.org

The suppressive effect on Aβ oligomer formation was dose-dependent, affecting species such as tetramers, pentamers, and heptamers. acs.org This suggests that certain analogues of this compound can interfere with the early stages of Aβ aggregation. The potency of these compounds in suppressing Aβ oligomers was, however, lower than their neuroprotective potency, indicating that this may be a contributing but not the sole mechanism of their beneficial effects. acs.org

Table 3: Effect of this compound Analogues on Aβ Aggregation

Compound Effect on Aβ Oligomer Production in MC65 Cells Effect on Aβ42 Fibrillization (ThT Assay)
Analogue 7 Dose-dependent suppression No significant inhibition
Analogue 5 Dose-dependent suppression Not reported

Data sourced from Li et al., 2014. acs.org

Research on related bivalent compounds has further supported the idea that this chemical class can inhibit the formation of Aβ oligomers. researchgate.net There is currently a lack of specific data on the effects of this compound analogues on the aggregation of other pathological proteins, such as tau. nih.govresearchgate.net

Influence on Cellular Bioenergetics and Key Metabolic Pathways

Analogues of this compound have been identified as modulators of cellular bioenergetics, with a particular focus on their interaction with mitochondrial complex I (NADH:ubiquinone oxidoreductase). rsc.orgnih.govresearchgate.net This enzyme is a critical component of the electron transport chain, playing a central role in cellular energy production by coupling electron transfer from NADH to ubiquinone with the translocation of protons across the inner mitochondrial membrane. researchgate.net

Research has shown that certain analogues of this compound can target the flavin mononucleotide (FMN) binding site of mitochondrial complex I. rsc.orgnih.gov This interaction can modulate the enzyme's activity, which in turn influences cellular bioenergetics. Modulation of complex I activity by these compounds has been shown to enhance the coupling efficiency of the respiratory chain, leading to more efficient energy production and increased neuronal resistance to stress. rsc.org This metabolic reprogramming induced by the modulation of mitochondrial complex I activity is considered a promising therapeutic strategy. rsc.org

The catabolism of related 4-hydroxyacids involves novel pathways that lead to the formation of 3-hydroxyacyl-CoAs, which are intermediates in physiological β-oxidation. This suggests that the metabolic pathways of these compounds are linked to fundamental cellular energy processes.

Elucidation of Neuroprotective Mechanisms and Neuroinflammation Modulation

The neuroprotective properties of this compound analogues have been a significant area of investigation, particularly in the context of neurodegenerative diseases like Alzheimer's disease. rsc.orgnih.govnih.gov The primary mechanism of neuroprotection appears to be linked to their ability to modulate mitochondrial complex I, which is often dysfunctional in such conditions. rsc.orgnih.govresearchgate.net

Studies have demonstrated that these analogues can exhibit potent neuroprotection in cellular models of Alzheimer's disease. rsc.orgnih.gov For instance, a lead hybrid compound of curcumin (B1669340) and melatonin, which shares structural similarities with this compound, showed significant neuroprotection with nanomolar potency in MC65 cells, a cellular model of Alzheimer's. nih.gov The neuroprotective effects are also attributed to the antioxidative properties of these compounds and their ability to interfere with the toxic aggregation of amyloid-β oligomers within mitochondria. rsc.orgnih.gov

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, driven by the activation of microglia, the resident immune cells of the brain. mdpi.comnih.gov Chronic microglial activation leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can be toxic to neurons. mdpi.comnih.gov Research on curcumin analogues, which are structurally related to some this compound derivatives, has shown that they can inhibit the release of these pro-inflammatory cytokines from activated microglia. mdpi.com This suggests that this compound analogues may also modulate neuroinflammation, although direct studies are needed to confirm this. The structural features of these compounds, such as the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, have been shown to be crucial for their neuroprotective activity. rsc.orgsrce.hr

Research into Antimicrobial and Antifungal Activities of Substituted Oxopentanamides

The hydroxamic acid moiety (-CONHOH) present in this compound is a key pharmacophore known for its biological activities, including antimicrobial and antifungal properties. rsc.orgnih.govnih.govresearchgate.netunl.pt Hydroxamic acids can chelate essential metal ions, such as iron and zinc, which are crucial for the function of various microbial enzymes. nih.govnih.govunl.pt This chelation can disrupt essential metabolic pathways in bacteria and fungi, leading to growth inhibition.

Research on various hydroxamic acid derivatives has demonstrated their potential as antimicrobial agents. They have been shown to inhibit bacterial metalloenzymes like peptide deformylase and methionine aminopeptidase, which are essential for bacterial growth. unl.pt Furthermore, some hydroxamic acids can interfere with bacterial iron uptake by disrupting siderophore-mediated processes. nih.gov

Specifically concerning antifungal activity, studies on matrine (B1676216) derivatives incorporating a hydroxamic acid moiety have shown exceptional inhibitory activity against Candida albicans, a common human fungal pathogen. rsc.orgnih.gov These derivatives were found to be significantly more potent than the clinical antibiotic fluconazole. rsc.orgnih.gov The mechanism of action involves the prevention of biofilm formation and the disruption of established biofilms. rsc.orgnih.gov Similarly, other hydroxamic acid derivatives have shown activity against various fungal species. researchgate.netjhfb.ro

While direct studies on the antimicrobial and antifungal activities of this compound and its close analogues are not extensively reported, the known properties of the hydroxamic acid functional group suggest that substituted oxopentanamides are a promising class of compounds for the development of new antimicrobial and antifungal agents. The table below summarizes the antimicrobial activity of some hydroxamic acid derivatives.

Compound TypeTarget Organism(s)Observed ActivityReference(s)
Matrine-hydroxamic acid derivativesCandida albicansPotent inhibition, prevention of biofilm formation rsc.orgnih.gov
N-phthaloylamino acid hydroxamatesGram-positive and Gram-negative bacteriaAntibacterial activity, particularly against Yersinia enterocolitica srce.hr
C6 to C12 hydroxamic acid derivatives complexed with Fe(II/III)Gram-positive and Gram-negative bacteriaAntibacterial activity nih.gov
C12 hydroxamic acidBacteria and yeastBroad-spectrum activity nih.gov
3-Arylcarbamoyl-4-hydroxycoumarinsGram-positive bacteriaSignificant activity
3-Acylamino-4-hydroxycoumarinsBacteria and fungiModerate antibacterial and antifungal effects

Application as Chemical Biology Probes and Tools in Biological Systems

This compound analogues have been developed and utilized as chemical biology probes to investigate complex biological systems and for target identification. srce.hrnih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the elucidation of that target's function in cellular and disease processes. srce.hr

In the context of neuroprotection research, analogues of this compound have been designed as potential chemical probes for mechanistic studies. srce.hr For example, the conversion of the β-ketone moiety into a diazirine created an analogue with comparable potency to the parent compound, positioning it as a tool for future target identification and mechanistic elucidation. srce.hr The ability to create such probes allows researchers to validate drug targets and understand the molecular interactions that underpin the therapeutic effects of a class of compounds.

Furthermore, derivatives of related structures have been functionalized for use in advanced molecular imaging techniques. For instance, a carboxyl-functionalized precursor, 4-[[4-fluoro-3-(4-(5-oxopentanamide)piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one, was synthesized and subsequently conjugated to nanoparticles. nih.gov These drug-conjugated nanoparticles can then be used to measure target-drug binding directly within cancer cells, providing valuable information on drug engagement and efficacy at the cellular level. nih.gov This highlights the versatility of the oxopentanamide scaffold in creating sophisticated tools for chemical biology and drug discovery. The development of such probes is crucial for advancing our understanding of disease pathology and for the rational design of new therapeutic agents.

Structure Activity Relationship Sar and Rational Design of N Hydroxy 4 Oxopentanamide Derivatives

Elucidation of Critical Structural Features Governing Biological Activity

The biological activity of N-hydroxy-4-oxopentanamide derivatives is governed by several critical structural features that enable interaction with their target enzymes. The molecule can be dissected into three essential regions, a concept well-established for hydroxamate-based inhibitors. nih.gov

Zinc-Binding Group (ZBG): The most crucial feature is the N-hydroxyamide (hydroxamate) functional group (-CONHOH) . This group acts as a powerful chelator for the Zn²⁺ ion present in the active site of target metalloenzymes, such as HDACs and matrix metalloproteinases (MMPs). nih.govresearchgate.net The bidentate coordination of the zinc ion by the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate moiety is essential for potent inhibition, effectively blocking the enzyme's catalytic activity. researchgate.net The ability of this group to mimic the transition state of substrate hydrolysis is central to its inhibitory mechanism.

Cap Group: The terminal end of the molecule, which for the parent this compound is a simple methyl group, represents the "cap" region. In derivative design, this area is typically replaced with larger, often hydrophobic or aromatic moieties. nih.gov This cap group interacts with residues on the surface of the enzyme, which can significantly influence both the potency and the selectivity of the inhibitor for different enzyme isoforms (e.g., discriminating between different HDACs). ekb.eg

Analysis of Substituent Effects on Compound Potency, Selectivity, and Efficacy

The systematic modification of the this compound scaffold allows for a detailed analysis of how different substituents impact biological outcomes. Studies on structurally related hydroxamate inhibitors, such as quinazolinone-based analogues, provide valuable insights into these effects.

Potency: The potency of inhibitors is often dramatically influenced by the nature of the "cap" group. In studies on related N-hydroxypropenamide inhibitors, replacing small alkyl substituents with bulkier groups like benzyl (B1604629) or substituted benzyl rings at a nitrogen atom in the core structure significantly enhanced HDAC inhibitory activity. nih.govresearchgate.net For example, shifting from an N³-alkyl to an N³-benzyl substituent on a 4-oxoquinazoline core could increase potency several-fold. nih.gov This suggests that derivatives of this compound featuring larger, aromatic cap groups would likely exhibit greater potency due to enhanced interactions with surface residues of the target enzyme.

Selectivity: Substituent placement is a key determinant of isoform selectivity. In dual phosphoinositide 3-kinase (PI3K) and HDAC inhibitors, the position of the hydroxamate-containing chain on a quinazolinone core was critical. nih.gov Analogues with the chain at the 5-position were consistently more potent and showed high selectivity for HDAC6 over other isoforms. nih.gov This is often attributed to the larger and more accommodating active site of HDAC6 compared to other HDACs, allowing bulkier substituents to be introduced to achieve selective binding. ekb.eg Therefore, modifications to the linker and cap region of this compound could be tailored to exploit structural differences between enzyme isoforms and achieve desired selectivity.

Compound IDCore Structure & Substitution PositionLinker/Cap MoietyPI3Kδ IC₅₀ (nM)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
10a4-Substituted Quinazoline (B50416)(S)-5-(2-(1-((9H-Purin-6-yl)amino)propyl)quinazolin-4-yl)-N-hydroxypentanamide5846707533730
19a5-Substituted Quinazolinone(S)-5-(2-(1-((9H-Purin-6-yl)amino)propyl)quinazolin-5-yl)-N-hydroxypentanamide<5123113
10b4-Substituted Quinazoline(S)-6-(2-(1-((9H-Purin-6-yl)amino)propyl)quinazolin-4-yl)-N-hydroxyhexanamide18190216923030
19b5-Substituted Quinazolinone(S)-6-(2-(1-((9H-Purin-6-yl)amino)propyl)quinazolin-5-yl)-N-hydroxyhexanamide<5427<5

Data adapted from studies on quinazolin-4-one-based hydroxamic acids, illustrating the principle of substituent effects on potency and selectivity. nih.gov The data shows that moving the active side chain from the 4-position to the 5-position on the quinazoline core (e.g., comparing 10a to 19a) dramatically increases potency against PI3Kδ and HDAC6.

Rational Design Principles for Optimizing this compound Analogues

The optimization of this compound analogues follows rational design principles aimed at maximizing target engagement and improving pharmacological properties.

Cap Group Optimization: A primary strategy involves introducing diverse cap groups to interact with the surface region of the target enzyme's active site. The design of bulky and hydrophobic cap groups can enhance potency by forming additional favorable interactions. nih.gov For isoform-selective inhibitors, the cap group is designed to exploit unique features of the target's surface topology, such as the larger pocket of HDAC6. ekb.eg

Linker Modification: The length and rigidity of the pentanamide (B147674) linker can be altered. For instance, introducing unsaturation (e.g., creating an N-hydroxypropenamide) can add rigidity to the linker, which may orient the ZBG and cap group more favorably for binding. nih.govekb.eg The length of the alkyl chain is also a critical parameter that is often optimized to ensure the ZBG reaches the catalytic zinc ion while the cap group sits (B43327) optimally on the enzyme surface.

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be replaced with other chemical structures (scaffold hopping) while maintaining the essential pharmacophoric features. For example, replacing a simple phenyl cap with a quinazolinone or quinoxaline (B1680401) heterocycle can introduce new interaction points (e.g., hydrogen bond acceptors/donors) and alter the compound's physicochemical properties. nih.govfrontiersin.org Bioisosteric replacement of the 4-oxo group could also be explored to fine-tune electronic and binding characteristics.

Integration of Computational Methods for SAR Analysis and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the design and optimization of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation of a derivative when bound to the three-dimensional structure of a target enzyme. turkjps.org Docking studies can rationalize observed SAR by revealing how specific substituents interact with active site residues. For example, docking has been used to show how N-hydroxypropenamides based on a 4-oxoquinazoline scaffold fit into the HDAC6 active site, with the hydroxamate chelating the zinc ion and the quinazolinone cap forming hydrogen bonds with residues like Ser569. researchgate.net This insight guides the design of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. turkjps.org By creating a pharmacophore model that defines the critical chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and their spatial arrangement, QSAR can predict the potency of untested analogues. turkjps.org Such models have been successfully used to identify key features for HDAC inhibition and guide the development of novel anticancer agents. turkjps.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding mode over time. This method can reveal the importance of specific water molecules in mediating interactions and help understand the conformational flexibility of the ligand and protein, offering deeper insights than static docking models.

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, reducing the time and resources required for the development of optimized this compound analogues.

Advanced Analytical and Spectroscopic Characterization in N Hydroxy 4 Oxopentanamide Research

Application of Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The precise structure of novel N-hydroxy-4-oxopentanamide derivatives is determined through a combination of spectroscopic methods. These techniques provide complementary information, allowing for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In ¹H NMR spectra of this compound derivatives, characteristic signals are expected for the methyl group, the methylene (B1212753) groups, and the methine proton adjacent to the hydroxyl group. For instance, in a related compound, 3(S)-hydroxy-4-oxopentanamide-4-ethylenedithioacetal, the methyl protons (H-5) appear as a singlet at 1.75 ppm, while the methylene protons (H-2) show distinct signals at 2.52 and 2.65 ppm due to their diastereotopic nature. syntheticpages.org The methine proton (CHOH) is observed at 4.12 ppm. syntheticpages.org For N,N'-dialkyl-bis-(4-hydroxypentanamide) derivatives, the methyl protons of the pentanamide (B147674) backbone typically resonate around 1.03 ppm as a doublet, and the CH(OH) proton appears in the 3.48-3.61 ppm range. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. For N,N'-dialkyl-bis-(4-hydroxypentanamide)s, the methyl carbon signal is typically found at approximately 22.5-23.5 ppm, the carbonyl carbon of the amide at 172.1-172.3 ppm, and the carbon bearing the hydroxyl group (CH-OH) at around 65.5 ppm. rsc.org These chemical shifts are crucial for confirming the presence and electronic environment of the key functional groups.

Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of a molecule containing the this compound scaffold would be expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would indicate the presence of the N-H and O-H stretching vibrations. syntheticpages.orgmdpi.com The carbonyl (C=O) stretching vibrations of the ketone and amide groups would likely appear as strong absorptions in the range of 1630-1720 cm⁻¹. rsc.orgclockss.org For example, in a related γ-keto amide, strong C=O absorption bands were observed at 1715 and 1635 cm⁻¹. clockss.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. A detailed study on the fragmentation of the closely related 4-oxopentanoic acid revealed characteristic losses of CO₂ and successive elimination of water and CO from the [M-H]⁻ anion. nih.gov Similar fragmentation pathways, such as the loss of the hydroxylamino group or cleavage adjacent to the carbonyl groups, would be anticipated for this compound, providing valuable structural clues. libretexts.org

Table 1: Representative Spectroscopic Data for Compounds Related to this compound

TechniqueCompoundKey Signals/BandsReference
¹H NMRN,N'-(butane-1,4-diyl)-bis-(4-hydroxypentanamide)δ 1.03 (d, 6H, -CH₃), 3.49-3.60 (m, 2H, -CH(OH)-), 4.42 (d, 2H, -OH), 7.72 (t, 2H, -NH-) rsc.org
¹³C NMRN,N'-(hexane-1,6-diyl)-bis-(4-hydroxypentanamide)δ 23.5 (-CH₃), 65.5 (-CH(OH)-), 172.2 (-NH-C=O) rsc.org
IREthyl 3(S)-hydroxy-4-oxopentanoate-4-ethylenedithioacetal3480 cm⁻¹ (OH), 1730 cm⁻¹ (C=O) syntheticpages.org
MS4-Oxopentanoic acid [M-H]⁻Fragmentation includes loss of CO₂ and successive loss of H₂O and CO. nih.gov

Chromatographic Methodologies for Purity Assessment and Reaction Progress Monitoring (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both qualitative and quantitative analysis. Reversed-phase HPLC, with a C18 column, is commonly employed for the separation of polar organic molecules like this compound. A gradient elution system using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be suitable. mdpi.com For the analysis of chiral derivatives, HPLC with a chiral stationary phase, such as a Chiralpak column, is essential to separate enantiomers and determine enantiomeric excess. sorbonne-universite.fracs.org

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. sphinxsai.com For a polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rf) value. Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

Table 2: Exemplary Chromatographic Methods for Related Amide Compounds

TechniqueStationary PhaseMobile Phase/EluentApplicationReference
HPLCChiralpak AD-HHexane/Isopropanol (90/10)Enantiomeric excess determination of a 2-hydroxy-N-methyl-4-oxopentanamide derivative. sorbonne-universite.fr
HPLCHypersil GOLD C18Water and Acetonitrile gradientSeparation of phytochemicals including an amide-containing compound. mdpi.com
TLCSilica GelNot specifiedMonitoring reaction progress in the synthesis of N-substituted oxopentanamides. sphinxsai.com
Column ChromatographySilica GelHexane/Ethyl Acetate mixturesPurification of aldol (B89426) adducts. acs.org

Biophysical Techniques for Investigating Molecular Interactions (e.g., Dynamic Light Scattering, Cryogenic Transmission Electron Microscopy, Atomic Force Microscopy)

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Biophysical techniques provide insights into these interactions at a molecular level.

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in a solution. While not directly used to study the molecule itself, DLS is valuable when this compound or its derivatives are conjugated to nanoparticles or liposomes. rcsb.org It can be used to assess the stability and aggregation state of these formulations, which is critical for their biological application.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the visualization of macromolecules and assemblies in a near-native, hydrated state. If this compound were to induce the assembly or conformational change of a target protein, Cryo-TEM could be employed to visualize these structures at high resolution.

Atomic Force Microscopy (AFM) is a powerful imaging technique that can visualize single molecules and probe their interactions. rsc.org High-resolution AFM, often with a CO-functionalized tip, can resolve the chemical structure of a molecule adsorbed on a surface. nih.gov This technique could potentially be used to visualize this compound and to study its binding to a target protein immobilized on a surface, providing direct evidence of the interaction and potentially mapping the binding site.

Development and Application of Bioanalytical Assays for In Vitro and Cell-Based Studies

To evaluate the biological activity of this compound and its derivatives, a range of bioanalytical assays are employed.

In Vitro Assays are conducted in a controlled environment outside of a living organism, often to determine the direct interaction of a compound with a specific biological target. For example, if this compound is hypothesized to be an enzyme inhibitor, an in vitro enzyme activity assay would be performed. This typically involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is a key parameter determined from these assays. nih.gov

Cell-Based Assays utilize living cells to assess the biological effects of a compound in a more complex, physiological context. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. researchgate.net For instance, if this compound is being investigated as an antibacterial agent, a minimum inhibitory concentration (MIC) assay would be conducted. google.com This assay determines the lowest concentration of the compound that prevents the visible growth of a particular bacterium. researchgate.net Cell-based assays are crucial for validating the biological activity observed in vitro and for providing an initial assessment of a compound's potential for therapeutic use.

Future Research Directions and Emerging Avenues for N Hydroxy 4 Oxopentanamide

Exploration of N-Hydroxy-4-Oxopentanamide as Building Blocks for Complex Organic Synthesis

The presence of two distinct reactive sites—a ketone and a hydroxamate—in this compound makes it a versatile and valuable building block for the synthesis of more complex molecules. nih.gov Organic synthesis relies on the strategic use of such building blocks to construct elaborate molecular architectures efficiently. nih.gov The future exploration of this compound in this capacity could unlock novel synthetic pathways.

The ketone group can undergo a wide range of well-established chemical transformations. For instance, it can be reduced to a secondary alcohol, which introduces a new chiral center. It can also serve as a site for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions. The hydroxamate functional group is also synthetically useful; it is known for its ability to chelate metal ions and can participate in various coupling and cyclization reactions.

Future research could focus on leveraging this dual reactivity. For example, the ketone could be selectively transformed while the hydroxamate is protected, or vice versa, allowing for a stepwise and controlled elaboration of the molecular scaffold. This approach could lead to the synthesis of diverse heterocyclic compounds and other complex organic structures that may possess interesting biological activities.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Outcome
Ketone Reduction (e.g., with NaBH4) Formation of a secondary alcohol
Ketone Grignard Reaction Carbon-carbon bond formation
Ketone Wittig Reaction Conversion to an alkene
Hydroxamate Metal Chelation Formation of metal complexes
Hydroxamate N-Alkylation/Arylation Modification of the hydroxamate nitrogen

Interdisciplinary Research Integrating Omics Technologies for Mechanistic Insights

Should this compound be identified as a biologically active agent, understanding its mechanism of action at a molecular level will be crucial. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling these mechanisms. These technologies allow for the comprehensive analysis of genes, RNA transcripts, proteins, and metabolites in a biological system, providing a holistic view of cellular responses to a particular compound.

For instance, if this compound were found to have antimicrobial properties, transcriptomics (e.g., RNA-seq) could be employed to study the changes in gene expression of the microbe upon exposure to the compound. This could reveal which cellular pathways are disrupted. Similarly, proteomics could identify protein targets that are differentially expressed or post-translationally modified in the presence of the compound. Metabolomics could shed light on how the metabolic profile of the cell is altered.

This interdisciplinary approach, combining chemistry with systems biology, can provide invaluable mechanistic insights that would be difficult to obtain through traditional methods alone. Such studies could guide the optimization of this compound as a potential therapeutic agent or a chemical probe.

Table 2: Application of Omics Technologies to Study this compound

Omics Technology Biological Molecules Analyzed Potential Research Question
Genomics DNA Does the compound induce DNA damage or mutations?
Transcriptomics RNA Which genes are up- or down-regulated upon treatment?
Proteomics Proteins What are the direct protein targets of the compound?

Innovative Applications in Targeted Drug Discovery and Chemical Biology

The hydroxamic acid moiety is a well-known pharmacophore found in a number of approved drugs, largely due to its ability to act as a metal-chelating group and a zinc-binding group in metalloenzymes. This makes this compound an interesting candidate for targeted drug discovery efforts. Future research could investigate its potential as an inhibitor of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), which are important targets in cancer and inflammatory diseases.

In the realm of chemical biology, this compound could be developed into a chemical probe to study biological processes. By attaching a fluorescent tag or a reactive group for covalent labeling, derivatives of this molecule could be used to identify and visualize its cellular targets and interaction partners. This would provide a powerful tool for understanding its biological function and mechanism of action.

Furthermore, the bifunctional nature of the molecule could be exploited to create bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). One part of the molecule could be designed to bind to a protein of interest, while the other part recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

Advances in Asymmetric Synthesis and Biocatalytic Transformations Utilizing Related Scaffolds

The development of methods for the asymmetric synthesis of this compound and its derivatives is a critical area for future research. nih.govnih.gov Many biological processes are stereospecific, meaning that different enantiomers of a chiral molecule can have vastly different biological activities. The reduction of the ketone in this compound would generate a chiral center, and controlling the stereochemistry of this center is paramount for its potential therapeutic applications.

Advances in asymmetric catalysis, using either metal-based or organocatalytic approaches, could be applied to achieve the stereoselective synthesis of the corresponding chiral alcohol. nih.gov This would provide access to enantiomerically pure forms of the molecule for biological evaluation.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes, such as ketoreductases, could be employed for the asymmetric reduction of the ketone group with high enantioselectivity. The use of whole-cell biocatalysts or isolated enzymes could be explored to produce the desired stereoisomer in high yield and purity. These biocatalytic transformations could be integrated into efficient synthetic routes to access a range of chiral scaffolds derived from this compound for further investigation.

Table 3: Mentioned Compound Names

Compound Name

Q & A

Q. What are the recommended synthetic methodologies for N-hydroxy-4-oxopentanamide, and how can purity be ensured?

  • Methodological Answer : this compound can be synthesized via oxidation of pentanamide precursors using potassium permanganate (KMnO₄) under acidic conditions or via condensation reactions with hydroxylamine derivatives. To ensure purity, employ recrystallization in ethanol/water mixtures and monitor reactions using thin-layer chromatography (TLC). Post-synthesis, validate purity via HPLC (≥95% purity threshold) and compare spectral data (e.g., 1^1H NMR, IR) with NIST reference standards .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1^1H and 13^13C) to confirm molecular structure, infrared (IR) spectroscopy for functional group identification (e.g., amide C=O stretch at ~1650 cm1^{-1}), and mass spectrometry (MS) for molecular weight validation. Cross-reference experimental data with the NIST Chemistry WebBook to resolve ambiguities, particularly for ketone and hydroxyl group assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation, and store the compound away from oxidizing agents (e.g., peroxides) due to incompatibility risks . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous material guidelines (e.g., EPA 40 CFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Use design of experiments (DoE) to test variables such as temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% palladium). Monitor intermediates via LC-MS and employ kinetic studies to identify rate-limiting steps. For example, increasing reaction time during hydroxylation steps from 6 to 12 hours may improve yields by 15–20% .

Q. How should researchers address contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Replicate experiments using standardized conditions (e.g., DMSO-d6 for NMR), and validate results with high-resolution mass spectrometry (HRMS). Cross-check findings against computational predictions (e.g., DFT-calculated 1^1H NMR shifts) and consult the NFDI4Chem repository for curated datasets .

Q. What computational approaches are suitable for studying the reactivity and stability of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as keto-enol tautomerization or oxidative degradation. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects. Use Chemotion ELN to document computational parameters and share data via FAIR-compliant repositories like RADAR4Chem .

Q. What strategies mitigate the low aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer : Improve solubility via co-solvent systems (e.g., PEG-400/water) or pH adjustment (pKa-dependent protonation of the hydroxyl group). Alternatively, synthesize prodrug derivatives (e.g., ester analogs) and evaluate bioavailability using in vitro Caco-2 cell permeability assays. Compare dissolution profiles with USP apparatus II (paddle method) .

Data Management and Reporting

  • Key Recommendation :
    Adhere to FAIR principles for data storage. Use repositories like nmrXiv for spectral data and Chemotion ELN for experimental documentation. Include raw data tables in appendices and processed data (e.g., kinetic plots) in results sections, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.